Lipophilicity (LogP) Increase Over Non-Fluorinated Analog Pyridazin-3-ylmethanol
The introduction of the -CF₃ group at the 6-position significantly elevates the partition coefficient (LogP) compared to the non-fluorinated analog, pyridazin-3-ylmethanol. This enhanced lipophilicity is a key driver for improved membrane permeability and metabolic stability in drug discovery programs .
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.99 (computed) |
| Comparator Or Baseline | Pyridazin-3-ylmethanol (CAS 37444-46-5) LogP = -0.03 (computed) [1] |
| Quantified Difference | Δ LogP = +1.02 (approximately 10.5-fold increase in lipophilicity) |
| Conditions | Computed property; standard in silico prediction models |
Why This Matters
This quantifiable increase in lipophilicity is critical for scientific selection in medicinal chemistry, as it directly influences the compound's ability to cross cell membranes and its distribution within biological systems.
- [1] Molbase. (n.d.). pyridazin-3-ylmethanol. CAS No. 37444-46-5. View Source
